

Differentiating Methoxyphedrine from para-Methoxymethamphetamine (PMMA) using GC-MS: A Comparison Guide

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Compound of Interest

Compound Name: *Methoxyphedrine*

Cat. No.: *B3270568*

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The structural similarity between **methoxyphedrine** (also known as methedrone or 4-methoxymethcathinone) and para-methoxymethamphetamine (PMMA) presents a significant analytical challenge. Both are designer drugs with stimulant effects, but their pharmacological and toxicological profiles can differ substantially, making accurate identification crucial in forensic and clinical settings. This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of these two compounds, offering detailed experimental protocols and data to aid in their differentiation.

Experimental Protocols

A standardized GC-MS protocol is essential for the reproducible analysis of **methoxyphedrine** and PMMA. The following is a typical methodology employed for the separation and identification of these substances.

Sample Preparation

Solid samples can be prepared by dissolving approximately 1 mg of the substance in 1 mL of a suitable organic solvent, such as methanol or acetonitrile. For biological matrices, a liquid-liquid or solid-phase extraction is necessary to isolate the analytes.

GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890B GC system (or equivalent)
- Mass Spectrometer: Agilent 5977B MSD (or equivalent)
- Column: HP-5MS (or equivalent cross-linked 5% phenyl methyl siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 μ m film thickness)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L in splitless mode
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 1 minute
 - Ramp: 15°C/min to 280°C
 - Final hold: Hold at 280°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: 40-550 amu

Data Presentation: Comparative Analysis

The primary means of differentiating **methoxyphedrine** and PMMA via GC-MS are their distinct retention times and mass fragmentation patterns.

Parameter	Methoxyphedrine (Methedrone)	para-Methoxymethamphetamine (PMMA)
Molecular Formula	C ₁₁ H ₁₅ NO ₂	C ₁₁ H ₁₇ NO
Molecular Weight	193.24 g/mol	179.26 g/mol
Expected Retention Time	Slightly later elution than PMMA	Slightly earlier elution than Methoxyphedrine
Key Mass Fragments (m/z)	135 (base peak), 58, 77, 105	58 (base peak), 121, 91, 77
Molecular Ion (M ⁺)	193 (often weak or absent)	179 (often weak or absent)

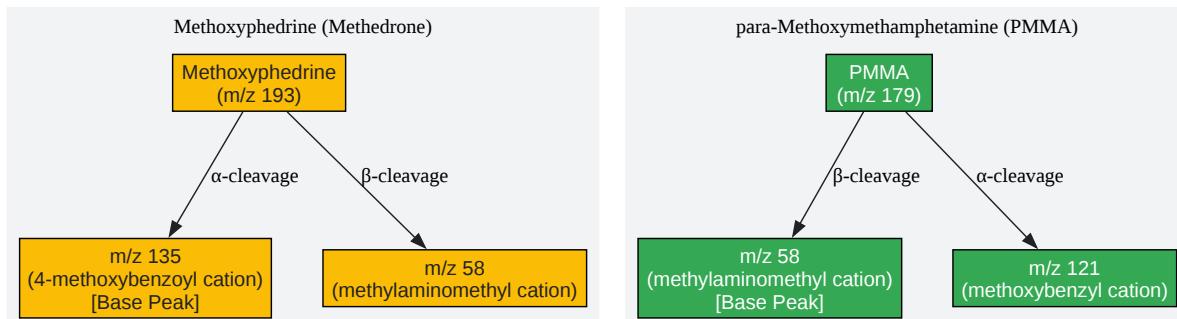
Visualization of Analytical Workflow and Fragmentation

To further clarify the analytical process and the structural differences that lead to distinct mass spectra, the following diagrams are provided.



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Caption: GC-MS analytical workflow for the differentiation of **methoxyphedrine** and PMMA.



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Caption: Key mass spectral fragmentation pathways for **methoxyphedrine** and PMMA.

Discussion of Differentiation

The key to differentiating **methoxyphedrine** and PMMA lies in the analysis of their mass spectra. The presence of a carbonyl group in **methoxyphedrine** leads to a characteristic alpha-cleavage, resulting in a highly stable 4-methoxybenzoyl cation at m/z 135, which is typically the base peak.

In contrast, PMMA lacks this carbonyl group. Its fragmentation is dominated by a beta-cleavage of the alkyl side chain, leading to the formation of the methylaminomethyl cation at m/z 58 as the base peak. The presence of a significant peak at m/z 121, corresponding to the methoxybenzyl cation resulting from alpha-cleavage, is also characteristic of PMMA.

In summary, the presence of a base peak at m/z 135 is a strong indicator of **methoxyphedrine**, while a base peak at m/z 58, coupled with a significant ion at m/z 121, points towards the identification of PMMA. Retention time differences, though smaller, provide an additional layer of confirmation. Under typical non-polar column conditions, the more polar **methoxyphedrine** is expected to have a slightly longer retention time than PMMA. However,

confirmation should always be based on comparison with certified reference materials run under identical conditions.

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